molecular formula C16H20Cl2N2 B1228693 1H-Indole, 5-chloro-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride CAS No. 72808-80-1

1H-Indole, 5-chloro-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride

Cat. No.: B1228693
CAS No.: 72808-80-1
M. Wt: 311.2 g/mol
InChI Key: LQNYZAQTPONBOP-UHFFFAOYSA-N
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Description

1H-Indole, 5-chloro-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H20Cl2N2 and its molecular weight is 311.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

72808-80-1

Molecular Formula

C16H20Cl2N2

Molecular Weight

311.2 g/mol

IUPAC Name

5-chloro-3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole;hydrochloride

InChI

InChI=1S/C16H19ClN2.ClH/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16;/h3-5,10-11,18H,2,6-9H2,1H3;1H

InChI Key

LQNYZAQTPONBOP-UHFFFAOYSA-N

SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl.Cl

Canonical SMILES

CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)Cl.Cl

72808-80-1

Related CAS

72808-81-2 (Parent)

Synonyms

HR 592
RU 27592
tepirindole
tepirindole hydrochloride
tepirindole monohydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 9.28 g of 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (prepared by the process of Belgium Pat. No. 858,101), 140 ml of dimethylformamide, 8.48 g of sodium carbonate and 4.67 g of propyl iodide was stirred for 5 hours at room temperature under an inert atmosphere and was then poured with stirring into 1.4 liters of water after which crystallization occured. The mixture was filtered and the recovered product was rinsed with water and dried under reduced pressure in the presence of a dehydrating agent. The product was crystallized from ethanol to obtain 6.95 g of 5-chloro-3-(1-propyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride melting at 229°-230° C.
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
8.48 g
Type
reactant
Reaction Step Two
Quantity
4.67 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three

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